1-Methyl-3-phenyl-1,2,4-triazin-5-one

Structural Chemistry 13C NMR Spectroscopy Regioisomer Identification

1-Methyl-3-phenyl-1,2,4-triazin-5-one (CAS 113342-81-7), also termed MPTO or 1-methyl-3-phenyl-1,2,4-triazinium-5-olate, is a zwitterionic heterocycle within the 1,2,4-triazin-5-one family. It features a permanent inner-salt structure created by N1 methylation that yields a positive charge on the triazine ring balanced by an exocyclic oxide anion.

Molecular Formula C10H11N3O
Molecular Weight 187.2 g/mol
CAS No. 113342-81-7
Cat. No. B047659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenyl-1,2,4-triazin-5-one
CAS113342-81-7
Synonyms1-methyl-3-phenyl-1,2,4-triazin-5-one
1-methyl-3-phenyl-1,2-4-triazinium-5-olate
MPTO
Molecular FormulaC10H11N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2
InChIInChI=1S/C10H9N3O/c1-13-7-9(14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyFLCOKUAQUUFKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-1,2,4-triazin-5-one (MPTO) for Immuno-Oncology Research: A Zwitterionic Triazinone with Validated Biological Activity


1-Methyl-3-phenyl-1,2,4-triazin-5-one (CAS 113342-81-7), also termed MPTO or 1-methyl-3-phenyl-1,2,4-triazinium-5-olate, is a zwitterionic heterocycle within the 1,2,4-triazin-5-one family. It features a permanent inner-salt structure created by N1 methylation that yields a positive charge on the triazine ring balanced by an exocyclic oxide anion . MPTO was first disclosed in 1987 via regioselective methylation of 3-phenyl-1,2,4-triazin-5(2H)-one and has subsequently been profiled for selective cytotoxicity against human leukemic and solid tumor cell lines as well as functional immunosuppression of neutrophil locomotion, NK cell cytotoxicity, and lymphocyte transformation .

Procurement Risk: Why 1-Methyl-3-phenyl-1,2,4-triazin-5-one Cannot Be Replaced by Generic 1,2,4-Triazin-5-one Derivatives


The 1,2,4-triazin-5-one scaffold has been explored for KSP inhibition, angiotensin II antagonism, and 5-lipoxygenase inhibition . However, biological activity within this chemotype is exquisitely sensitive to substitution pattern. MPTO's defining feature—a permanent N1-methyl zwitterion—distinguishes it from non-zwitterionic N2-, N4-, and O-methyl regioisomers formed during methylation . Crucially, when six triazinium zwitterions (JR-1 through JR-6) were synthesized and assayed in parallel, only JR-6 (MPTO) displayed cytotoxic activity; the other five congeners were completely inactive . This demonstrates that even minor structural variation within the zwitterion series eliminates the biological effect. Generic replacement by another 1,2,4-triazin-5-one is not supported by experimental evidence and risks total loss of function.

Quantitative Differentiation Evidence for 1-Methyl-3-phenyl-1,2,4-triazin-5-one (MPTO) vs. Closest Analogs and Isomers


13C NMR-Confirmed N1-Methyl Zwitterion Structure Distinguishes MPTO from N2-, N4-, and O-Methyl Regioisomers

Methylation of 3-phenyl-1,2,4-triazin-5(2H)-one generates a mixture of N1-, N2-, N4-, and O-methyl isomers. Using proton-coupled and proton-decoupled 13C NMR, Jacobsen and Rose unequivocally identified MPTO as the N1-methyl zwitterion (1-methyl-3-phenyl-1,2,4-triazinium-5-olate), distinct from non-zwitterionic 2-methyl-, 4-methyl-, and O-methyl isomers . The N1 zwitterion exhibits characteristic 13C chemical shifts for the C5-olate carbon and the N1-methyl group, enabling unambiguous regioisomer assignment. Additionally, the sterically hindered 3,6-di-t-butyl-1,2,4-triazin-5(2H)-one fails to form any zwitterion upon methylation, yielding only 2- and O-methyl isomers, confirming that zwitterion formation is substitution-dependent .

Structural Chemistry 13C NMR Spectroscopy Regioisomer Identification

Exclusive Cytotoxic Activity of MPTO (JR-6) Among Six Triazinium Zwitterions in a Head-to-Head 51Cr-Release Assay Panel

Vuddhakul et al. synthesized six triazinium zwitterions (JR-1 through JR-6) and screened them in a 51Cr-release cytotoxicity assay against four human cancer cell lines. Only JR-6 (MPTO) induced significant 51Cr-release from both leukemic lines (HL60 promyelocytic leukemia, CEM T-lymphoblastoid leukemia) and solid tumor lines (MM170 malignant melanoma, HeLa cervical carcinoma) . Leukemic cells were more sensitive than solid tumor cells in dose-response and time-course experiments. At tumoricidal concentrations, JR-6 significantly suppressed protein, RNA, and DNA synthesis . Compounds JR-1 through JR-5 showed no detectable 51Cr-release in any cell line tested, confirming that cytotoxic activity is uniquely associated with the 1-methyl-3-phenyl substitution pattern .

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Concentration-Dependent Neutrophil Locomotion Inhibition with Functional Selectivity Over Metabolic Activity

Vuddhakul et al. evaluated MPTO in human neutrophil functional assays. MPTO produced significant inhibition of neutrophil locomotion at concentrations of 10 μg/mL and above . In contrast, neutrophil deoxyglucose uptake—a measure of general metabolic activity—was unaffected at identical concentrations, indicating that MPTO targets the locomotion machinery without broadly impairing neutrophil metabolism . NK cell cytotoxicity was also significantly suppressed in a dose-dependent manner at ≥10 μg/mL. Mitogen-induced lymphocyte transformation was markedly suppressed for all three mitogens tested (PHA, Con A, PWM); this effect was reversible by washing and remained evident even when MPTO was added 37 hours after culture initiation .

Immunopharmacology Neutrophil Biology Functional Selectivity

In Vivo Dose-Response Immunosuppression in Murine Brucellosis Model with Preserved Organ Histology and Biochemistry

Zeng et al. investigated MPTO (JR-6) in a murine experimental brucellosis model. MPTO produced dose-response inhibition of both antibody responses and delayed-type hypersensitivity (DTH) to sheep red blood cell antigens; DTH suppression was confirmed with trinitrochlorobenzene as a contact-sensitizing antigen . In Brucella abortus-infected mice, JR-6 suppressed specific antibody, DTH, and spleen weight without a statistically significant increase in viable bacterial counts . Short-term toxicology showed reduced lymphocyte and neutrophil counts and slower weight gain; however, organ histology, liver function tests, and biochemical profiles remained normal .

In Vivo Pharmacology Immunosuppression Toxicology

Zwitterionic Inner Salt Architecture Confers Distinct Physicochemical Profile vs. Non-Ionic 1,2,4-Triazin-5-one Derivatives

MPTO's permanent zwitterionic structure—formal positive charge at N1 balanced by negative charge at the C5-olate oxygen—is rare among bioactive 1,2,4-triazin-5-ones . Major triazinone-based therapeutic series, including KSP inhibitors (EP 1558589 A2) and angiotensin II antagonists (US 6071913) , are non-zwitterionic neutral molecules. The zwitterion imparts a calculated LogP of 2.2, zero hydrogen-bond donors, and three hydrogen-bond acceptors (PubChem) . Critically, zwitterion formation is not a general class property: while 3-phenyl, 3-phenyl-6-methyl, and 3,6-diphenyl precursors yield N1 zwitterions upon methylation, the 3,6-di-t-butyl analog cannot form a zwitterion and instead produces only neutral 2- and O-methyl isomers .

Physicochemical Properties Drug Design Zwitterion Chemistry

High-Impact Research and Procurement Application Scenarios for 1-Methyl-3-phenyl-1,2,4-triazin-5-one (MPTO)


Oncology Drug Discovery: Selective Cytotoxic Scaffold Validation Against Leukemic Cell Lines

MPTO is the only active compound among six structurally related triazinium zwitterions, with confirmed 51Cr-release activity against HL60 and CEM leukemic cells . Research groups focused on leukemia-selective cytotoxic agents can use MPTO as a validated starting point for structure-activity relationship (SAR) optimization, knowing that inactive congeners JR-1 through JR-5 are pre-identified negative controls within the same chemical series .

Immunopharmacology: Functional Neutrophil Inhibition Without Metabolic Suppression

MPTO inhibits neutrophil locomotion at ≥10 μg/mL while preserving deoxyglucose uptake, demonstrating functional selectivity that is mechanistically distinct from global metabolic poisons . This profile makes MPTO an ideal tool compound for ex vivo studies of neutrophil chemotaxis in inflammatory disease models where dissecting locomotion-specific pathways is required .

In Vivo Immunomodulation Studies Requiring Systemic Immune Suppression with Acceptable Organ Safety

MPTO achieves dose-response suppression of both humoral antibody and cellular DTH responses in murine models, with normal organ histology and liver biochemistry in short-term toxicology assessments . Researchers designing in vivo protocols for experimental brucellosis or other infection models where controlled immunosuppression is needed can leverage MPTO's characterized toxicology profile .

Chemical Biology: Prototypical Zwitterionic Triazinone for Physicochemical SAR Campaigns

As the first structurally confirmed N1-methyl triazinium zwitterion , MPTO serves as the reference compound for studies investigating how permanent zwitterionic character affects solubility, permeability, and target binding within the 1,2,4-triazin-5-one scaffold. Its well-defined regioisomer identity and the availability of non-zwitterionic comparator isomers enable controlled experiments on the impact of charge separation on biological activity .

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